6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one
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Overview
Description
6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[320]heptan-7-one is a complex organic compound featuring a bicyclic structure fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Nitro Group Introduction: Nitration of the indole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bicyclic Ring Formation: The azabicyclo[3.2.0]heptan-7-one core is constructed through a series of cyclization reactions, often involving intramolecular nucleophilic substitution.
Final Coupling: The indole derivative is then coupled with the bicyclic core using a suitable linker, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities, due to the presence of the indole moiety, which is known for its biological activity .
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. The indole structure is a common motif in many pharmaceuticals, and modifications to this compound could lead to the development of new therapeutic agents.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable bicyclic structure and reactive functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to these targets, while the bicyclic structure might enhance stability and specificity.
Comparison with Similar Compounds
Similar Compounds
6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one: can be compared to other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with an indole moiety, providing a balance of rigidity and reactivity that is not commonly found in other compounds.
Properties
IUPAC Name |
6-[(2-methyl-5-nitro-2,3-dihydroindol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11-8-12(19(21)22)5-6-14(11)17(10)9-18-15-4-2-3-13(15)16(18)20/h5-6,8,10,13,15H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJTUZDFMMJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1CN3C4CCCC4C3=O)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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